molecular formula C9H11NO3 B2600279 (1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 2272598-77-1

(1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No. B2600279
CAS RN: 2272598-77-1
M. Wt: 181.191
InChI Key: DZHMICZSVLTZNU-BDINMYNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as tropanone derivative and is synthesized through a complex process involving several chemical reactions.

Scientific Research Applications

Synthesis of Chiral Bicyclic Azetidine Derivatives

Chiral bicyclic azetidine derivatives have been synthesized through a series of chemical transformations starting from (2S)-N-Benzoyl-2-azetidinecarboxylic acid. These derivatives were achieved via lactamization, followed by aldol reaction and reduction, highlighting the versatility of bicyclic structures in organic synthesis (Barrett et al., 2002).

Novel Skeletal Rearrangement

A novel rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives into 2-oxabicyclo[3.3.0]-oct-7-en-3-ones under acidic conditions was observed, showcasing the potential of bicyclic structures to undergo significant skeletal transformations, which could be leveraged in the synthesis of complex molecules (Kobayashi et al., 1992).

Organocatalytic Aldol Reactions

The catalytic potential of enantiopure 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid was assessed in direct aldol reactions, demonstrating the influence of acid geometry on reaction selectivity. This research suggests the role of constrained bicyclic structures in enhancing enantioselectivity in organocatalysis (Armstrong et al., 2009).

Bicyclo[3.1.0]hexane in Biological Activities

Bicyclo[3.1.0]hexane derivatives have been identified as core structures in molecules with diverse biological activities. These include their use as locked analogues of nucleoside building blocks and as components in the synthesis of natural compounds and bioactive molecules, demonstrating the importance of this bicyclic scaffold in medicinal chemistry (Jimeno et al., 2011).

Multicomponent Approach to Alkaloid-Type Framework

The use of N-Allyl 3-endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid in a multicomponent reaction showcases the synthesis of natural product-like compounds with the 2-aza-7-oxabicyclo[4.3.0]nonane framework, indicating the utility of bicyclic structures in the assembly of complex natural product analogues (Sonaglia et al., 2012).

properties

IUPAC Name

(1R,5S)-3-prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-7(11)10-3-5-6(4-10)8(5)9(12)13/h2,5-6,8H,1,3-4H2,(H,12,13)/t5-,6+,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHMICZSVLTZNU-OFWQXNEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2C(C1)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1C[C@@H]2[C@H](C1)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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